molecular formula C5H13NO B13287240 (2S)-3-methoxybutan-2-amine

(2S)-3-methoxybutan-2-amine

Cat. No.: B13287240
M. Wt: 103.16 g/mol
InChI Key: ZAZPNEAXPOUSEQ-ROLXFIACSA-N
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Description

(2S)-3-methoxybutan-2-amine is an organic compound with the molecular formula C5H13NO It is a chiral amine with a methoxy group attached to the second carbon of the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methoxybutan-2-amine can be achieved through several methods. One common approach involves the reaction of (S)-2-chlorobutane with methanol in the presence of a base to form (S)-3-methoxybutane. This intermediate can then be aminated using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methoxybutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidation can yield ketones or carboxylic acids.

    Reduction: Reduction typically produces primary or secondary amines.

    Substitution: Substitution reactions result in various derivatives depending on the substituent introduced.

Scientific Research Applications

(2S)-3-methoxybutan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-3-methoxybutan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-methoxybutan-2-amine: The enantiomer of (2S)-3-methoxybutan-2-amine, differing in the spatial arrangement of atoms.

    3-methoxybutan-2-ol: A related compound with a hydroxyl group instead of an amine group.

    2-methoxybutane: A structural isomer with the methoxy group on the second carbon but lacking the amine group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a methoxy and an amine group. This combination of functional groups and chirality makes it a valuable compound for research and industrial applications, offering distinct reactivity and potential biological activity compared to its similar compounds.

Properties

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(2S)-3-methoxybutan-2-amine

InChI

InChI=1S/C5H13NO/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3/t4-,5?/m0/s1

InChI Key

ZAZPNEAXPOUSEQ-ROLXFIACSA-N

Isomeric SMILES

C[C@@H](C(C)OC)N

Canonical SMILES

CC(C(C)OC)N

Origin of Product

United States

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